molecular formula C14H13N3O2S2 B3012937 N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)cyclopropanesulfonamide CAS No. 1705982-91-7

N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)cyclopropanesulfonamide

Cat. No.: B3012937
CAS No.: 1705982-91-7
M. Wt: 319.4
InChI Key: LTSPAKWCAYRWIW-UHFFFAOYSA-N
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Description

N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)cyclopropanesulfonamide is a novel chemical entity designed for preclinical research, featuring a hybrid structure that combines the imidazothiazole scaffold with a sulfonamide group. This molecular architecture is of significant interest in medicinal chemistry due to its potential multi-target biological activity. The core imidazo[2,1-b]thiazole scaffold is a privileged structure in drug discovery, known for its diverse pharmacological profile. Research indicates that this scaffold exhibits potent antiproliferative activity against various human cancer cell lines, including lung (A549), cervical (HeLa), breast (MCF-7), and prostate (DU-145) cancers . Compounds based on this structure have demonstrated mechanism-of-action as microtubule-targeting agents , inhibiting tubulin polymerization and arresting the cell cycle at the G2/M phase, ultimately inducing mitochondrial-mediated apoptosis . Furthermore, this chemotype shows promising antiviral activity , particularly against Parvovirus B19 (B19V), a pathogen for which specific antiviral treatments are currently lacking . The structural framework has also been explored for its anti-urease and antibacterial properties against Helicobacter pylori , a major gastrointestinal pathogen . The incorporation of the sulfonamide moiety, a group present in many therapeutic agents, may further modulate the compound's physicochemical properties and biological activity, particularly its potency and selectivity . This compound is intended for research use only to further investigate these mechanisms and applications.

Properties

IUPAC Name

N-(2-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2S2/c18-21(19,10-5-6-10)16-12-4-2-1-3-11(12)13-9-17-7-8-20-14(17)15-13/h1-4,7-10,16H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTSPAKWCAYRWIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)NC2=CC=CC=C2C3=CN4C=CSC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)cyclopropanesulfonamide typically involves multi-step organic reactions. One common method includes the cyclization of a precursor compound with ethyl 2-chloro-3-oxobutanoate in 1,4-dioxane under reflux conditions to produce an intermediate, which is then further reacted to form the final product . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques, which allow for the efficient and scalable production of complex organic molecules. These methods often utilize automated reactors and precise control of reaction parameters to achieve consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)cyclopropanesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce various functional groups, such as halides or alkyl groups, into the molecule .

Scientific Research Applications

N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)cyclopropanesulfonamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)cyclopropanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. It can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Structural Analogues with Imidazo[2,1-b]thiazole Scaffolds

The imidazo[2,1-b]thiazole core is shared among several compounds, but substituent variations dictate divergent pharmacological profiles:

Compound Name/Structure Key Substituents Target/Activity Pharmacological Data Reference
N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)cyclopropanesulfonamide Cyclopropanesulfonamide Undisclosed (kinase or viral target inferred) N/A N/A
5l () 4-chlorophenyl, morpholinopyridinyl VEGFR2 inhibition, Cytotoxicity (MDA-MB-231) IC50 = 1.4 μM (MDA-MB-231)
T0901317 () Hexafluoro-2-hydroxypropan-2-yl, trifluoroethyl LXR agonist, RORα/γ inverse agonist EC50 for LXR activation: ~50 nM
1-(2,5-Difluorophenyl)-N-[2-(imidazo[2,1-b]thiazol-6-yl)phenyl]methanesulfonamide () Difluorophenyl, methanesulfonamide Undisclosed N/A
3-(Imidazo[2,1-b]thiazol-6-yl)-2H-chromen-2-one derivatives () Coumarin core Antiviral (Parvovirus B19) Cell viability inhibition (UT7/EpoS1, EPCs)

Key Observations :

  • Substituent Effects : The cyclopropane group in the main compound may confer rigidity and metabolic resistance compared to bulkier substituents like the difluorophenyl group in or the coumarin ring in . Fluorinated groups (e.g., in T0901317) enhance lipophilicity and target affinity but may reduce solubility .
  • Target Selectivity: The morpholinopyridinyl group in compound 5l () enhances VEGFR2 inhibition and selectivity for MDA-MB-231 cells, whereas coumarin derivatives () shift activity toward antiviral mechanisms .

Functional Analogues with Sulfonamide Moieties

Sulfonamide groups are common in kinase inhibitors and antivirals due to their hydrogen-bonding capacity. Notable comparisons include:

  • N-Methylsulfonyl Derivatives (): Compounds like N-methylsulfonyl-6-[2-(3-pyridyl)thiazol-5-yl]pyridine-2-carboxamide share sulfonamide groups but differ in core structure (pyridine vs. imidazothiazole), likely altering target engagement .

Pharmacokinetic and Toxicity Profiles

  • Cytotoxicity : Compound 5l () shows superior selectivity (IC50 = 1.4 μM for MDA-MB-231 vs. 22.6 μM for HepG2), suggesting that substituents like 4-chlorophenyl improve tumor specificity .
  • Antiviral Activity : Coumarin-imidazothiazole hybrids () inhibit Parvovirus B19 replication but exhibit cell-line-dependent toxicity, underscoring the sensitivity of biological activity to structural nuances .

Biological Activity

N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)cyclopropanesulfonamide is a compound that has garnered significant attention in medicinal chemistry due to its potential biological activities, particularly its inhibitory effects on Mycobacterium tuberculosis. This article explores the compound's biological activity, mechanisms of action, pharmacokinetics, and potential applications in scientific research.

Target of Action

The primary target of this compound is pantothenate synthetase , an enzyme crucial for the biosynthesis of pantothenic acid (vitamin B5) in Mycobacterium tuberculosis. Inhibiting this enzyme disrupts the bacterium's ability to synthesize essential metabolites, leading to its growth inhibition .

Mode of Action

The compound's action involves several biochemical steps:

  • Amine-induced N-deprotection : The initial step where protective groups are removed from the molecule.
  • Oxidative aminocarbonylation : This reaction introduces a carbonyl group while maintaining the integrity of the imidazole and thiazole rings.
  • Formation of a 2-ynamide intermediate : This stage is critical for subsequent reactions.
  • Dearomative cyclization : The thioazolic nitrogen attacks the 2-ynamide, leading to cyclization.
  • Aromatization by proton-shift isomerization : Finalizing the structure into a stable aromatic form .

Biochemical Pathways

The compound affects the pantothenate biosynthesis pathway , inhibiting the pantothenate synthetase enzyme and thus preventing the synthesis of essential coenzymes necessary for bacterial metabolism .

Pharmacokinetics

Pharmacokinetic studies indicate that this compound has favorable absorption and distribution characteristics. It was designed using in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions, which suggest a promising profile for further development .

Antimicrobial Activity

Several studies have demonstrated that this compound exhibits significant antimicrobial activity against Mycobacterium tuberculosis. For example, it has shown IC50 values indicating effective inhibition at low concentrations .

Case Studies

  • Inhibition of FAK in Cancer Models : Related compounds in the imidazo[2,1-b]thiazole class have been evaluated for their ability to inhibit focal adhesion kinase (FAK), which is overexpressed in various cancers. These studies suggest that compounds with similar structures could be effective in cancer therapy by modulating pathways involved in cell migration and proliferation .
  • HCV NS4B Inhibitors : Research has also explored imidazo[2,1-b]thiazole derivatives as inhibitors of HCV NS4B, demonstrating their potential in antiviral applications. Compounds targeting this protein showed synergistic effects with existing antiviral drugs .

Chemical Reactions and Synthesis

The synthesis of this compound involves multi-step organic reactions:

  • Cyclization with ethyl 2-chloro-3-oxobutanoate : Under reflux conditions in 1,4-dioxane.
  • Continuous flow synthesis techniques : These methods enhance efficiency and scalability for industrial production .

Reaction Types

The compound can undergo various chemical reactions:

  • Oxidation : Introducing oxygen-containing functional groups.
  • Reduction : Adding hydrogen or removing oxygen.
  • Substitution : Replacing functional groups with others .

Summary Table of Biological Activities

Activity TypeTarget/MechanismReference
AntimicrobialInhibits pantothenate synthetase
AntitumorInhibits FAK
AntiviralTargets HCV NS4B

Q & A

Basic: What are the critical steps in synthesizing N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)cyclopropanesulfonamide?

Methodological Answer:
The synthesis typically involves:

  • Stepwise assembly : Constructing the imidazo[2,1-b]thiazole core via cyclocondensation of thioamide intermediates with α-haloketones, followed by coupling to a cyclopropanesulfonamide moiety .
  • Reaction optimization : Precise control of temperature, solvent polarity (e.g., ethanol or DMF), and stoichiometry to avoid side reactions (e.g., sulfonamide hydrolysis) .
  • Purification : Column chromatography or recrystallization from ethanol/water mixtures to achieve >95% purity, verified via HPLC .

Basic: How is the molecular structure validated for this compound?

Methodological Answer:

  • X-ray crystallography : Resolves bond angles and torsion angles, confirming the planar imidazo[2,1-b]thiazole system and cyclopropane ring geometry .
  • Spectroscopy :
    • ¹H/¹³C NMR : Assigns aromatic protons (δ 7.2–8.1 ppm) and cyclopropane CH₂ groups (δ 1.2–1.5 ppm) .
    • IR : Identifies sulfonamide S=O stretches (~1350 cm⁻¹) and NH bends (~3300 cm⁻¹) .
  • Mass spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced: How can reaction yields be improved for cyclopropane ring formation?

Methodological Answer:

  • Catalyst screening : Use transition-metal catalysts (e.g., Cu(I)) to stabilize strained intermediates during cyclopropanation .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack on cyclopropane precursors .
  • In situ monitoring : Real-time FTIR or Raman spectroscopy detects intermediate species, enabling rapid adjustments to reaction conditions .

Advanced: How to design structure-activity relationship (SAR) studies for derivatives?

Methodological Answer:

  • Core modifications : Synthesize analogs with halogenated aryl groups (e.g., 4-Cl, 6-F) on the imidazo[2,1-b]thiazole to assess electronic effects on target binding .
  • Substituent variation : Replace cyclopropanesulfonamide with methylsulfonamide or acetyl groups to evaluate steric and hydrogen-bonding contributions .
  • Biological assays : Test derivatives against kinase panels (e.g., EGFR, VEGFR2) to correlate structural changes with inhibitory potency (IC₅₀) .

Advanced: How to address discrepancies in reported biological activity data?

Methodological Answer:

  • Assay standardization : Replicate studies using identical cell lines (e.g., HCT-116 for anticancer screening) and ATP concentrations in kinase assays .
  • Structural verification : Confirm batch-to-batch consistency via XRD to rule out polymorphic effects .
  • Meta-analysis : Compare data across studies using cheminformatics tools (e.g., PubChem BioAssay) to identify outliers linked to assay conditions .

Advanced: What computational approaches predict target interactions?

Methodological Answer:

  • Docking simulations : Use AutoDock Vina to model binding poses in ATP-binding pockets (e.g., Aurora kinase A), prioritizing hydrophobic interactions with the cyclopropane ring .
  • DFT calculations : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity with biological nucleophiles (e.g., cysteine residues) .
  • MD simulations : Analyze stability of ligand-target complexes over 100-ns trajectories in explicit solvent .

Basic: What in vitro assays are suitable for initial biological profiling?

Methodological Answer:

  • Antimicrobial screening : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values reported .
  • Anticancer evaluation : MTT assays on NCI-60 cell lines, focusing on apoptosis markers (e.g., caspase-3 activation) .
  • Kinase inhibition : ADP-Glo™ assays measuring ATP depletion in recombinant kinase systems .

Advanced: How to assess metabolic stability in preclinical studies?

Methodological Answer:

  • Liver microsome assays : Incubate with human or rat microsomes (1 mg/mL), quantify parent compound depletion via LC-MS/MS over 60 minutes .
  • CYP450 inhibition : Screen against CYP3A4/2D6 isozymes using fluorogenic substrates to identify metabolic liabilities .
  • Metabolite ID : High-resolution mass spectrometry (HRMS) detects phase I/II metabolites, guided by predictive software (e.g., Meteor Nexus) .

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